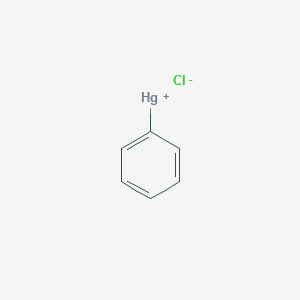
Phenylmercuric chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Phenylmercuric chloride is C6H5HgCl . It has a molecular weight of 313.15 . The percent composition is C 23.01%, H 1.61%, Cl 11.32%, Hg 64.06% .Chemical Reactions Analysis
Phenylmercury (II) chloride has been observed to react with acetophenonethiosemicarbazone (Hatsc) in ethanol in a 1:1 mole ratio, undergoing symmetrisation to form the products HgCl2 (Hatse) 2 and Ph2Hg .Physical And Chemical Properties Analysis
This compound is soluble in benzene, ether, pyridine, and slightly soluble in hot alcohol. It is insoluble in water . It has a melting point of 248-250 °C .Scientific Research Applications
Fungicide in Agriculture : PMC has been utilized as an experimental fungicide. It showed over 99% reduction in scab infection on apple trees when sprayed in autumn and just before bud-burst (Burchill & Hutton, 1965). Additionally, PMC was effective in preventing the production of perithecia of Venturia inaequalis, a pathogen causing apple scab, with post-harvest applications showing significant effectiveness (Burchill, 1972).
Toxicological Research : PMC, along with other mercury compounds, was studied for its distribution and excretion in rats. The research found differences in how various mercurial compounds, including PMC, were metabolized and their toxicity levels (Takeda et al., 1968).
Biochemical Studies : PMC has been used in biochemical research, particularly in studying the reactivity of thiol groups in human hemoglobin. It reacts with all unreactive SH groups of hemoglobin, revealing insights into protein structure and function (Cecil & Snow, 1962).
Platelet Research : The effects of mercurial compounds, including PMC, on adenine nucleotides of pig platelets were investigated, highlighting its potential in cellular biology research (Kostka & Wachowicz, 1983).
Chemical Research : PMC has been studied for its reaction properties, such as in the formation of di(phenylmercuri)ammonium compounds, indicating its importance in organometallic chemistry (Deacon & Green, 1968).
Neurotoxicity Studies : PMC's impact on nervous tissue cultures was explored to understand the relationship between the structure of mercurial compounds and their toxicity (Kasuya, 1972).
Veterinary Medicine : The effects of PMC on the seminiferous epithelium of the fowl testis were studied, contributing to our understanding of mercury's impact on animal reproductive health (Maretta et al., 1995).
Analytical Chemistry : PMC has been utilized in gas chromatography for the determination of chloride and bromide, showcasing its role in analytical methodologies (Sarafraz-yazdi et al., 1992).
Environmental Toxicology : PMC's toxicity in swine was investigated, contributing to environmental toxicology studies (Tryphonas & Nielsen, 1970).
Pharmacology and Drug Formulations : PMC's interactions with polyethylene containers in eyedrop formulations were studied, relevant in pharmacological research and drug stability studies (Aspinall et al., 1980).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Phenylmercuric chloride, an organomercuric compound, primarily targets the nervous system . It interacts with the central nervous system (CNS), leading to various neurological effects .
Mode of Action
This compound interacts with its targets by blocking cellular thiols and protein-associated thiols . This interaction is more complete with lower concentrations of divalent inorganic mercury Hg(II) than with higher concentrations of monovalent organomercurials .
Pharmacokinetics
This compound, when administered subcutaneously to 7-week-old rats at a dosage of 10 mg Hg/kg, was found to accumulate in the kidneys . A rapid decrease in concentration was observed in organs other than the kidney . The accumulation of mercury in organs and tissues was higher and longer-lasting when alkyl mercury was administered .
Result of Action
The molecular and cellular effects of this compound’s action include damage to the seminiferous epithelium of the fowl testis . It also affects the activity of chosen indicator enzymes in the blood serum of guinea pigs exposed to ethyl- and this compound alone or jointly with sodium selenite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment .
Biochemical Analysis
Biochemical Properties
Phenylmercuric chloride plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules
Cellular Effects
This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
phenylmercury(1+);chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTVRDHKJQFAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-56-1 | |
| Record name | Phenylmercury chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




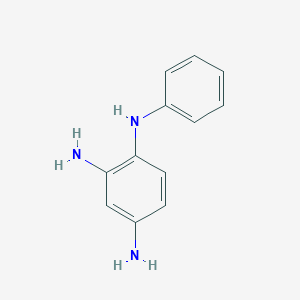
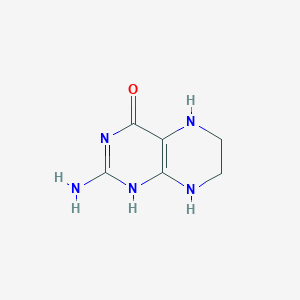
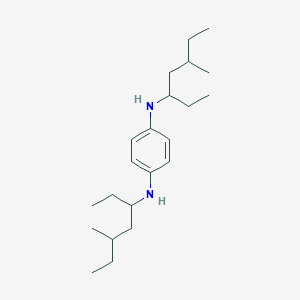
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
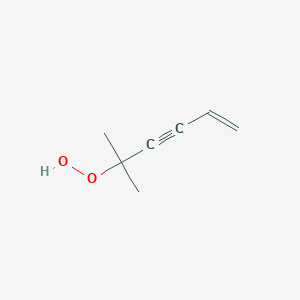
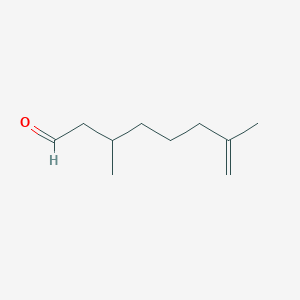
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
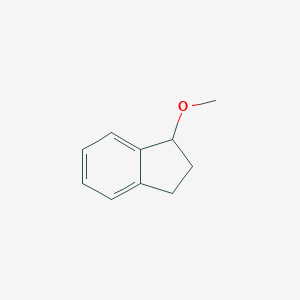

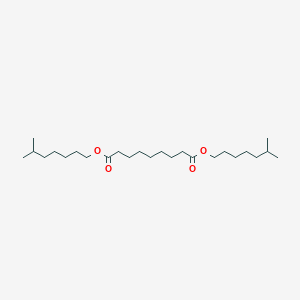
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)

